Home > Products > Screening Compounds P14848 > CP-6【pharmaceutical】
CP-6【pharmaceutical】 - 127966-71-6

CP-6【pharmaceutical】

Catalog Number: EVT-1520305
CAS Number: 127966-71-6
Molecular Formula: C12H17NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CP-6, scientifically known as 5-(4-chloro-phenyl)-6-ethyl-pyrimidine-2,4-diamine, is a pharmaceutical compound primarily recognized as a folic acid antagonist. It is commonly used in the treatment of malaria and toxoplasmosis, often in conjunction with sulfonamides. The compound is better known under its synonym Pyrimethamine, which has been extensively studied for its therapeutic applications in various parasitic infections. The compound's DrugBank ID is DB00205, and its CAS number is 58-14-0 .

Source and Classification

Pyrimethamine is classified as a small molecule drug and belongs to the category of antimalarials. It acts by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of folate in parasites, thereby disrupting their growth and replication. This mechanism makes it effective against Plasmodium species, the causative agents of malaria, as well as Toxoplasma gondii, responsible for toxoplasmosis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pyrimethamine involves several key steps:

  1. Starting Materials: The synthesis typically begins with 4-chlorobenzaldehyde and ethyl acetoacetate.
  2. Condensation Reaction: A condensation reaction forms an intermediate compound through the formation of a pyrimidine ring.
  3. Reduction: The resulting compound undergoes reduction to yield Pyrimethamine.
4 chlorobenzaldehyde+ethyl acetoacetateintermediatePyrimethamine\text{4 chlorobenzaldehyde}+\text{ethyl acetoacetate}\rightarrow \text{intermediate}\rightarrow \text{Pyrimethamine}

This synthetic route highlights the importance of controlling reaction conditions such as temperature and pH to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula of Pyrimethamine is C12H13ClN4C_{12}H_{13}ClN_{4} with a molecular weight of approximately 248.711 g/mol. The structure features a pyrimidine ring substituted with a 4-chlorophenyl group and an ethyl group at specific positions:

  • Molecular Structure: The compound's structure can be represented by its SMILES notation: CCc1c(c(nc(n1)N)N)c2ccc(cc2)Cl.
  • InChI Key: The InChI key for Pyrimethamine is WKSAUQYGYAYLPV-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.

The compound exhibits no chiral centers, simplifying its stereochemistry .

Chemical Reactions Analysis

Reactions and Technical Details

Pyrimethamine participates in various chemical reactions, primarily focusing on its role as an inhibitor of dihydrofolate reductase. The key reactions include:

  1. Inhibition Reaction: Pyrimethamine binds to the active site of dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis.
  2. Metabolic Pathways: In vivo, Pyrimethamine undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity.

These reactions underscore the compound's mechanism of action in disrupting folate metabolism in target organisms .

Mechanism of Action

Process and Data

Pyrimethamine's mechanism of action involves:

  • Targeting Dihydrofolate Reductase: By inhibiting this enzyme, Pyrimethamine effectively starves the parasite of folate necessary for nucleic acid synthesis.
  • Synergistic Effects: When used with sulfonamides, which inhibit another pathway in folate synthesis, the effectiveness against malaria and toxoplasmosis is significantly enhanced.

Studies indicate that the binding affinity of Pyrimethamine to dihydrofolate reductase is critical for its therapeutic efficacy, making it a valuable agent in treating these infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pyrimethamine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: It is sparingly soluble in water but more soluble in organic solvents like ethanol.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature variations.

These properties influence its formulation and delivery methods in pharmaceutical applications .

Applications

Scientific Uses

Pyrimethamine has several significant applications:

  • Antimalarial Treatment: Used to treat acute malaria cases, particularly where resistance to other treatments exists.
  • Toxoplasmosis Management: Often prescribed alongside sulfonamides for managing toxoplasmosis in immunocompromised patients.
  • Research Tool: Investigated in studies exploring folate metabolism and resistance mechanisms in protozoan parasites.

The versatility of Pyrimethamine makes it an essential compound in both clinical settings and research environments focused on infectious diseases .

Introduction to CP-6 in Pharmaceutical Contexts

Conceptual Foundations of CP-6 in Pharmacogenomics (PGx) Education

CP-6 represents a core competency within pharmacogenomics education frameworks, specifically defined as: "Use family history to assess predisposition to disease and drug response." This competency bridges fundamental genetic literacy with clinical application skills essential for modern pharmacy practice. Positioned within the Clinical Pharmacogenomics (CP) domain of the American Association of Colleges of Pharmacy (AACP) Pharmacogenomics Special Interest Group (PGx-SIG) framework, CP-6 enables pharmacists to interpret familial risk patterns as proxy indicators of potential genetic variations affecting drug therapy outcomes [1]. The competency transforms family history from a basic screening tool into a strategic assessment methodology for identifying patients who may benefit from targeted pharmacogenomic testing or alternative therapeutic approaches. Unlike direct genetic testing, family history assessment provides a cost-effective gateway to personalized medicine while navigating ethical considerations associated with genetic information [5].

The conceptual structure of CP-6 integrates three foundational pillars: Mendelian inheritance patterns, multifactorial disease risk assessment, and pharmacogenetic variant transmission. Pharmacists proficient in CP-6 demonstrate the ability to systematically collect and interpret three-generation pedigrees, recognize inheritance patterns suggestive of pharmacogenomically relevant conditions, and identify red flag patterns in adverse drug reaction histories across biological relatives. This skill set positions pharmacists as crucial interpreters of heritable risk factors within healthcare teams, particularly for drugs with well-established pharmacogenomic associations such as antithrombotics, psychotropics, and chemotherapeutic agents [1] [6].

Historical Evolution of Competency Frameworks in Pharmacy Curricula

The formalization of CP-6 within pharmacy education represents the culmination of two decades of competency framework development in pharmacogenomics. The evolutionary trajectory began with the 2002 AACP Academic Affairs Committee's initial pharmacist competencies in genomics, which established only rudimentary expectations for genetic knowledge application [1]. This foundation underwent substantial transformation through the 2017 updates, which expanded to address clinical implementation challenges, culminating in the comprehensive 2021 AACP PGx-SIG framework where CP-6 emerged as a distinct competency domain [1] [3].

The University of Minnesota College of Pharmacy's curriculum revision process demonstrated the practical challenges in implementing CP-6. Their systematic review revealed that while basic pedigree concepts were introduced in first-year biochemistry courses, advanced application in therapeutic contexts remained inconsistent across the curriculum. Notably, CP-6 was among the competencies already being met prior to their framework-driven revision, primarily through cardiovascular pharmacotherapy content addressing inherited cardiovascular conditions and oncology modules covering hereditary cancer syndromes [1]. This implementation pattern reflects the discipline-specific penetration of pharmacogenomic principles before standardized competency frameworks provided comprehensive direction.

Table 1: Evolution of CP-6 Implementation in Pharmacy Curricula

Implementation PhaseEducational ApproachPrimary Teaching ContextsLimitations
Pre-Standardization (Pre-2016)Ad hoc incorporationBiochemistry foundations; cardiovascular pharmacotherapyInconsistent application; lack of clinical correlation
Early Adoption (2016-2021)Standalone PGx coursesElective PGx courses; oncology therapeuticsLimited patient interaction opportunities
Competency-Based Implementation (2021+)Integrated vertical curriculumPharmaceutical care skills labs; APPE rotationsFaculty expertise gaps; insufficient interprofessional context

Recent advances in curriculum design have addressed early limitations through deliberate integration strategies. The University of Pittsburgh Medical Center developed Advanced Pharmacy Practice Experiences (APPEs) where students apply CP-6 alongside genetic counseling students in precision medicine clinics, creating authentic interprofessional contexts for family history assessment [3]. Similarly, Ferris State University implemented telehealth-based simulations where student pharmacists collaborate with medical students to interpret family histories within virtual patient cases, demonstrating progressive scaffolding of CP-6 from classroom to clinical application [3].

Role of CP-6 in Bridging Genetic Literacy and Clinical Decision-Making

CP-6 functions as a critical translational bridge between theoretical genetic knowledge and patient-specific clinical decision-making. This competency enables pharmacists to leverage accessible familial data when comprehensive genetic testing remains unavailable or cost-prohibitive. Studies of pharmacogenomics implementation programs reveal that pharmacists proficient in CP-6 contribute substantially to risk stratification by identifying patients with family histories suggestive of clinically actionable pharmacogenomic variants [2] [6].

The INGENIOUS trial demonstrated CP-6's practical application when a pharmacist identified a multi-generational pattern of therapeutic failure with clopidogrel. The pharmacist documented recurrent stent thromboses in a 65-year-old woman and her male relatives, prompting recommendation for CYP2C19 testing that revealed loss-of-function alleles. This familial risk assessment informed the selection of alternative antiplatelet therapy despite the absence of pre-emptive genotyping data [2]. Similarly, pharmacists have applied CP-6 to recognize familial clustering of serious cutaneous adverse reactions to antiepileptics, enabling preemptive avoidance of high-risk medications in previously undiagnosed relatives.

Table 2: Clinical Decision-Making Enhanced Through CP-6 Application

Clinical ScenarioFamily History Red FlagPharmacogenomic CorrelationTherapeutic Impact
Clopidogrel non-responseRecurrent stent thrombosis in first-degree relativesCYP2C19 loss-of-function variantsAlternative antiplatelet selection
SSRI-induced QT prolongationSudden cardiac death in relativesCYP2C19 ultrarapid metabolizer statusDose adjustment/agent selection
Carbamazepine SJS/TENSevere dermatologic reactions in relativesHLA-B*15:02 variant riskAvoidance of high-risk agents
Statin-induced myopathyPersistent myalgias in multiple relativesSLCO1B1 transporter variantsAlternative statin selection

The competency's clinical utility extends beyond pharmacotherapy optimization to encompass preventive risk assessment. Pharmacists applying CP-6 principles have identified previously unrecognized familial cancer syndromes through medication history interviews that revealed multi-generational patterns of early-onset malignancies, enabling referrals for genetic counseling and cancer surveillance [6]. This preventive function exemplifies how CP-6 transforms routine medication reconciliation into a risk assessment opportunity, particularly in community pharmacy settings where comprehensive family histories may otherwise remain unexplored.

Properties

CAS Number

127966-71-6

Product Name

CP-6【pharmaceutical】

Molecular Formula

C12H17NO2

Synonyms

CP-6【pharmaceutical】

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.